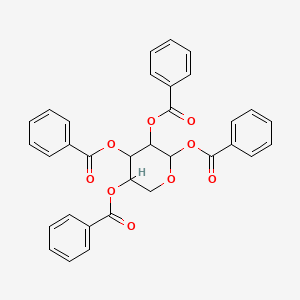

alpha-d-Arabinose tetrabenzoate

Description

Historical Context and Early Synthetic Efforts in Benzoylated Carbohydrate Chemistry

The use of protecting groups in carbohydrate chemistry dates back to the early 20th century, with initial efforts focused on taming the reactivity of the numerous hydroxyl groups present in monosaccharides. hmdb.ca Benzoyl groups, introduced via benzoylation, quickly emerged as a valuable tool due to their stability under a range of reaction conditions and their ability to be removed when desired. nih.gov Early methods for the synthesis of benzoylated sugars often involved reacting the parent carbohydrate with a large excess of benzoyl chloride in the presence of a base like pyridine (B92270). hmdb.cataylorfrancis.com These early explorations laid the groundwork for the development of more refined and selective benzoylation techniques.

The first synthesis of a disaccharide by coupling two monosaccharide building blocks was achieved by Helferich and co-workers, a landmark achievement that underscored the importance of protected sugar derivatives. hmdb.ca While initial yields were modest, this pioneering work demonstrated the feasibility of a building-block approach to oligosaccharide synthesis, a strategy that remains central to modern carbohydrate chemistry. The development of methods to prepare per-benzoylated sugars, such as the treatment of the sugar with a saturated solution of hydrogen bromide in glacial acetic acid, further expanded the synthetic chemist's toolkit. hmdb.ca

Significance of α-D-Arabinose Tetrabenzoate as a Protected Monosaccharide Derivative

The significance of α-D-Arabinose tetrabenzoate lies in its role as a "protected" monosaccharide. The benzoyl groups mask the hydroxyl functionalities of D-arabinose, preventing them from undergoing unwanted reactions during a synthetic sequence. This protection is crucial for achieving regioselectivity, where a specific hydroxyl group on a sugar molecule is targeted for reaction while others remain inert.

The benzoyl protecting group offers several advantages:

Stability: Benzoyl esters are stable to a wide range of reaction conditions, including those that are mildly acidic or basic. nih.gov

UV-activity: The aromatic nature of the benzoyl group allows for easy visualization of the protected compound using ultraviolet (UV) light during chromatographic purification. nih.gov

Stereodirecting Effect: The protecting groups at various positions on the sugar ring can influence the stereochemical outcome of subsequent glycosylation reactions.

Crystallinity: Fully benzoylated sugars are often crystalline solids, which facilitates their purification by recrystallization.

These properties make α-D-Arabinose tetrabenzoate a valuable intermediate for the synthesis of oligosaccharides containing arabinose units. Arabinose itself is a component of various biopolymers, and the ability to incorporate it into synthetic glycans is of significant interest for biological and medicinal research. nih.gov

Overview of its Relevance in Complex Carbohydrate Synthesis and Derivatization

α-D-Arabinose tetrabenzoate, as a protected building block, is highly relevant in the synthesis of complex carbohydrates and for the preparation of various arabinose derivatives. Once the hydroxyl groups are protected, the anomeric position (C-1) can be selectively activated to form a glycosyl donor. This glycosyl donor can then be coupled with a glycosyl acceptor (another sugar with a free hydroxyl group) to form a disaccharide. This process can be repeated to build up larger oligosaccharides.

For instance, benzoylated thioglycosides, which can be prepared from their per-O-benzoylated precursors, are popular glycosyl donors due to their stability and shelf-life. scielo.br The synthesis of a fragment of natural arabinoglucuronoxylans has been achieved using a partially benzoylated arabinofuranoside derivative as a key intermediate, highlighting the practical application of such protected sugars in synthesizing biologically relevant molecules. taylorfrancis.com

Furthermore, the selective removal of one or more benzoyl groups from α-D-Arabinose tetrabenzoate can provide access to partially protected arabinose derivatives. These can then be used as glycosyl acceptors or can be further functionalized at the newly deprotected positions, allowing for the synthesis of a wide array of modified arabinose-containing structures.

Data Tables

Physicochemical Properties of α-D-Arabinose Tetrabenzoate

| Property | Value | Source |

| Molecular Formula | C₃₃H₂₆O₉ | PubChem nih.gov |

| Molecular Weight | 566.6 g/mol | PubChem nih.gov |

| IUPAC Name | (4,5,6-tribenzoyloxyoxan-3-yl) benzoate (B1203000) | PubChem nih.gov |

| CAS Number | 7702-27-4 | PubChem nih.gov |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of per-acylated sugars are complex due to the number of protons and carbons in similar chemical environments. However, the signals for the anomeric proton and carbon are typically found at characteristic chemical shifts. For a related compound, 1,3,4,5-tetra-O-benzoyl-α-D-tagatopyranose, detailed 1D and 2D NMR analyses were used to confirm its structure. mdpi.com Similar techniques would be essential for the unambiguous characterization of α-D-Arabinose tetrabenzoate.

Infrared (IR) Spectroscopy

The IR spectrum of a benzoylated carbohydrate like α-D-Arabinose tetrabenzoate would be expected to show strong absorption bands characteristic of the functional groups present. Key expected absorptions include:

C=O stretching (ester): Around 1720-1740 cm⁻¹

C-O stretching (ester): Around 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹

C-H stretching (aromatic): Above 3000 cm⁻¹

C=C stretching (aromatic): Around 1600 cm⁻¹ and 1450 cm⁻¹

Structure

3D Structure

Properties

CAS No. |

7473-44-1 |

|---|---|

Molecular Formula |

C33H26O9 |

Molecular Weight |

566.6 g/mol |

IUPAC Name |

(4,5,6-tribenzoyloxyoxan-3-yl) benzoate |

InChI |

InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2 |

InChI Key |

YHLULIUXPPJCPL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Chemical Transformations and Reactivity of α D Arabinose Tetrabenzoate

Glycosylation Reactions

Glycosylation is the fundamental reaction for assembling oligosaccharides, involving the formation of a glycosidic bond between a glycosyl donor and a glycosyl acceptor. The stereochemical outcome of this reaction is of paramount importance and is heavily influenced by the nature of the protecting groups on the glycosyl donor.

The stereoselective formation of glycosidic linkages is a primary challenge in carbohydrate synthesis. The protecting groups on the sugar backbone, especially at the C-2 position, play a crucial role in directing the stereochemical outcome of glycosylation. nih.gov

Achieving the alternative 1,2-cis (or α-glycosidic) linkage requires suppressing this neighboring group participation. Strategies to achieve α-selectivity include using non-participating protecting groups at C-2 or employing specific methodologies that favor direct displacement. One innovative approach involves the use of 2,3-anhydrofuranose thioglycosides as glycosyl donors. nih.gov These donors, where the C-2 and C-3 hydroxyls are protected as an epoxide, glycosylate alcohols with exceptionally high stereocontrol. The reaction exclusively yields the product where the new glycosidic bond is cis to the epoxide. Subsequent ring-opening of the epoxide provides access to the desired arabinofuranoside, demonstrating a powerful method for controlling stereochemistry independent of traditional neighboring group effects. nih.gov

Table 1: Influence of C-2 Protecting Group on Glycosylation Stereochemistry

| C-2 Protecting Group | Mechanism | Predominant Product Stereochemistry |

|---|---|---|

| Benzoyl (participating) | Neighboring Group Participation (via dioxolenium ion) | 1,2-trans (β-arabinofuranoside) |

| 2,3-Anhydro (epoxide) | cis-directing effect | 1,2-cis (α-arabinofuranoside) |

The anomeric center is the most reactive position in a protected sugar. ucalgary.ca It is a hemiacetal (or acetal (B89532) in a glycoside) and is characterized by being a carbon atom bonded to two oxygen atoms. This structure makes the anomeric carbon highly electrophilic and susceptible to substitution, which is the basis of glycosylation chemistry. libretexts.org

The benzoyl groups in α-D-arabinose tetrabenzoate are electron-withdrawing, which generally decreases the reactivity of the sugar by lowering the electron density of the ring oxygen. However, activation of the anomeric position, typically by converting the anomeric hydroxyl into a good leaving group (e.g., a halide or a trichloroacetimidate), renders it highly reactive.

Studies on precursors like 2,3,5-tri-O-benzoyl-D-arabinosyl bromides have shown that both the α and β anomers are highly reactive. Notably, the α-anomer reacts observably faster with methanol (B129727) than the corresponding β-anomer. researchgate.net This enhanced reactivity is crucial for its function as a glycosyl donor. The anomeric center's reactivity can be precisely modulated by the choice of activating agent and reaction conditions, allowing for controlled glycosidic bond formation. nih.govpsu.edu

To be used as a glycosyl donor, α-D-arabinose tetrabenzoate must first be converted into a derivative with a reactive leaving group at the anomeric position. A common strategy is the conversion to a glycosyl halide, such as 2,3,5-tri-O-benzoyl-α-D-arabinosyl bromide. researchgate.net This activated donor can then react with a glycosyl acceptor, which is typically an alcohol or another sugar with a free hydroxyl group, in the presence of a promoter (e.g., a silver salt).

The utility of such benzoylated arabinose donors has been demonstrated in the synthesis of complex oligosaccharides. For example, methodologies utilizing arabinofuranose donors have been successfully applied to the efficient synthesis of an arabinofuranosyl hexasaccharide, a key structural motif found in the cell wall polysaccharides of mycobacteria. nih.gov The benzoyl protecting groups provide stability and high yields, while also influencing the stereochemical outcome of the glycosylation as described previously.

Derivatization and Functional Group Interconversions

Beyond glycosylation, the benzoyl groups themselves can participate in unique chemical reactions, and their presence facilitates the formation of important synthetic intermediates like orthobenzoates.

While typically viewed as stable protecting groups, benzoyl groups can undergo specific intramolecular reactions under certain conditions. Research has shown that a derivative bearing a sufficiently reactive benzoyl group, such as a 3,5-dimethoxybenzoyl group at the O-2 position, can undergo an internal Friedel-Crafts-type reaction. nih.gov This process involves the benzoyl group acting as an internal electrophile, leading to the formation of a lactone (a dihydroisocoumarin derivative). This transformation provides a pathway to stereochemically unique C-glycosylbenzoic acid derivatives after saponification of the resulting lactone. nih.gov This reaction represents a sophisticated functional group interconversion where the protecting group itself is transformed into a new structural feature within the molecule.

The C-2 benzoyl group can participate in the formation of 1,2-orthoester intermediates. In a related and highly useful transformation, β-D-arabinofuranose 1,2,5-orthobenzoates can be prepared efficiently from methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside. researchgate.netnih.gov These tricyclic orthobenzoates are valuable synthetic building blocks.

The key reactivity of these orthobenzoates is their ring-opening reaction when treated with various nucleophiles. nih.gov This reaction allows for the introduction of different functional groups and the formation of selectively protected arabinofuranose derivatives, which are difficult to access by other means. The ring-opening provides a method for effective differentiation of the hydroxyl groups at the C-2, C-3, and C-5 positions. nih.gov These selectively protected derivatives are invaluable for the assembly of complex linear and branched oligoarabinofuranosides. researchgate.netnih.gov

Table 2: Products from Ring-Opening of β-D-Arabinofuranose 1,2,5-Orthobenzoates

| Nucleophile | Product Type | Yield | Reference |

|---|---|---|---|

| O-Nucleophiles | Monosaccharide Adducts | Up to 96% | nih.gov |

| S-Nucleophiles | Monosaccharide Adducts | Up to 96% | nih.gov |

| Thioglycoside Acceptor | α-(1→5)-linked Disaccharide Thioglycoside | Up to 30% | researchgate.netnih.gov |

Synthesis of Anhydro Sugars from Benzoylated Arabinose Precursors

The conversion of benzoylated arabinose precursors, such as α-D-arabinose tetrabenzoate, into anhydro sugars is a pivotal strategy in synthetic carbohydrate chemistry. Anhydro sugars, which contain an intramolecular ether linkage, are valuable intermediates, particularly for the synthesis of oligosaccharides. The formation of a 1,4-anhydro ring from a substituted arabinose derivative is a key example of this transformation.

The synthesis of 1,4-anhydroarabinose from appropriately substituted precursors highlights the importance of the protecting groups on the efficiency of the reaction. researchgate.net The process generally involves the formation of an oxocarbenium ion at the anomeric center, followed by an intramolecular nucleophilic attack by one of the hydroxyl groups. For instance, a transannular cyclization can occur where a hydroxyl group attacks the anomeric carbon, leading to the formation of a bicyclic anhydro sugar. researchgate.net

A particularly powerful application is the use of 2,3-anhydro sugars derived from arabinose to build complex oligosaccharides. capes.gov.br These 2,3-anhydrofuranose thioglycosides or glycosyl sulfoxides, where the C-2 and C-3 hydroxyls are protected as an epoxide, serve as exceptional glycosylating agents. capes.gov.br When these donors react with an alcohol, the newly formed glycosidic bond is predominantly cis to the epoxide ring. Subsequent nucleophilic opening of this epoxide, typically under basic conditions, proceeds with high yield and regioselectivity to produce arabinofuranosides. capes.gov.br This methodology provides a novel and highly stereocontrolled route to oligosaccharides containing arabinofuranosyl linkages, which are critical components of various biologically significant molecules, including mycobacterial cell wall polysaccharides. capes.gov.br

The table below outlines the general steps and key features of this synthetic approach.

| Step | Description | Key Feature | Product Type |

| 1 | Formation of a 2,3-anhydrofuranose donor | The C2 and C3 hydroxyl groups are protected as an epoxide. | 2,3-Anhydro sugar (e.g., thioglycoside or sulfoxide) |

| 2 | Glycosylation | The anhydro sugar donor reacts with an alcohol acceptor. | Glycoside with a bond cis to the epoxide |

| 3 | Epoxide Ring Opening | Nucleophilic attack (e.g., by a hydroxide (B78521) source) opens the epoxide. | Arabinofuranoside |

Strategies for Selective and Global De-benzoylation and Protective Group Removal

The benzoyl groups in α-D-arabinose tetrabenzoate serve as robust protecting groups, stable to many reaction conditions. However, their removal is essential to yield the final, deprotected carbohydrate. This removal can be performed globally, where all benzoyl groups are cleaved simultaneously, or selectively, where only specific benzoates are removed.

Global De-benzoylation: The most common method for the global removal of benzoyl esters is the Zemplén deacylation. This reaction involves treating the benzoylated sugar with a catalytic amount of sodium methoxide (B1231860) in methanol. The transesterification process is highly efficient and typically proceeds in high yield to give the free polyol. This method is widely used due to its mild conditions and effectiveness.

Selective De-benzoylation: Achieving selective de-benzoylation is significantly more challenging due to the similar reactivity of the four ester groups. However, strategies exist that exploit subtle differences in their steric and electronic environments.

Enzymatic Hydrolysis: Lipases can sometimes be used to selectively hydrolyze ester groups based on their position in the sugar ring.

Regioselective Opening: In certain synthetic pathways, the choice of reagents can lead to regioselective outcomes. For example, when opening a 4,6-O-benzylidene acetal using reagents like triethylsilane and a Lewis acid, it's possible to generate a free hydroxyl at one position while others remain protected, which can then be benzoylated or de-benzoylated in a controlled sequence. beilstein-journals.org

The choice of strategy depends on the specific synthetic target. For many applications, a simple global deprotection is sufficient, but for the synthesis of complex, partially substituted glycans, a carefully planned selective protection and deprotection sequence is critical. beilstein-journals.org

| Deprotection Type | Method | Reagents | Outcome |

| Global | Zemplén Deacylation | Catalytic NaOMe in MeOH | All benzoyl groups are removed. |

| Selective | Enzymatic Hydrolysis | Lipase (B570770) enzymes | Removal of specific benzoyl groups. |

| Selective | Regioselective Opening | Controlled use of Lewis acids and silanes | Generation of a free hydroxyl at a specific position for further manipulation. |

Studies on the Mutarotation and Anomeric Stability of Benzoylated Arabinose Derivatives

Mutarotation is a phenomenon observed in carbohydrate chemistry where the optical rotation of a solution of a pure sugar anomer changes over time until it reaches a constant equilibrium value. masterorganicchemistry.com This change occurs because the α- and β-anomers interconvert in solution through a process of ring-chain tautomerism, which involves the opening of the cyclic hemiacetal to form the open-chain aldehyde, followed by re-cyclization. masterorganicchemistry.comyoutube.com

For a benzoylated derivative like α-D-arabinose tetrabenzoate, the principle remains the same, although the substituent is a benzoyl ester rather than a hydroxyl group at the anomeric (C-1) position. The stability of the anomers and the position of the equilibrium are governed by a combination of steric and electronic factors.

Steric Effects: The bulky benzoyl groups create significant steric hindrance. In a pyranose ring, substituents generally prefer an equatorial orientation to minimize steric strain. Based on sterics alone, the anomer with the C-1 benzoate (B1203000) in the equatorial position (typically the β-anomer) would be expected to be more stable and thus predominate at equilibrium. youtube.com

The Anomeric Effect: Counteracting the steric preference is an electronic phenomenon known as the anomeric effect. This effect describes a stabilizing interaction between the lone pair of electrons on the ring oxygen (endocyclic oxygen) and the antibonding (σ) orbital of the C-O bond at the anomeric carbon. youtube.comyoutube.com This orbital overlap is geometrically optimal when the anomeric substituent is in the axial position (α-anomer). youtube.com This n-to-σ interaction provides additional stability to the α-anomer, meaning it is often more stable than simple steric analysis would predict. youtube.com

| Factor | Preferred Anomer | Rationale |

| Steric Hindrance | β-Anomer (Equatorial) | Minimizes 1,3-diaxial interactions and steric strain. youtube.com |

| Anomeric Effect | α-Anomer (Axial) | Favorable overlap between the ring oxygen's lone pair and the anomeric C-O σ* orbital. youtube.com |

Structural Characterization and Stereochemical Analysis of α D Arabinose Tetrabenzoate

Anomeric Configuration Determination and Interconversion Studies, with a focus on Alpha Configuration

The anomeric carbon, a stereocenter formed during the cyclization of a sugar, gives rise to two distinct diastereomers known as anomers, designated as α and β. creative-proteomics.com The orientation of the substituent on this carbon dictates the anomeric configuration. In aqueous solutions, these anomers can interconvert through a process called mutarotation, eventually reaching an equilibrium. creative-proteomics.comlibretexts.org For D-glucose, the equilibrium mixture consists of approximately 36% α-anomer and 64% β-anomer. libretexts.org

The determination of the anomeric configuration is crucial for understanding the molecule's properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Specifically, one-dimensional Proton NMR (¹H-NMR) is highly informative. The signals from anomeric protons typically appear in a distinct region of the spectrum, generally between 4.3 and 5.9 ppm. creative-proteomics.com A key diagnostic feature is that the anomeric protons of α-glycosides usually resonate about 0.3-0.5 ppm downfield compared to their β-counterparts. creative-proteomics.com For instance, in D-glucose, the α-anomeric proton signal appears at approximately 5.1 ppm, while the β-anomeric proton resonates at around 4.5 ppm. creative-proteomics.com

Interconversion studies, which explore the transition between different isomeric forms, are also essential. For instance, the isomerization of aldoses like arabinose to their corresponding ketoses can be studied using heterogeneous catalysts. rsc.orgresearchgate.net While the focus here is on the alpha configuration of D-arabinose tetrabenzoate, it is important to recognize that in solution, a dynamic equilibrium with other forms may exist.

Conformational Analysis of Pyranose and Furanose Ring Structures

Monosaccharides can exist in cyclic forms, predominantly as five-membered (furanose) or six-membered (pyranose) rings. libretexts.orgmasterorganicchemistry.com These rings are not planar. A five-membered furanose ring can adopt two main non-planar conformations: the envelope and the twist. uomustansiriyah.edu.iq The six-membered pyranose ring, similar to cyclohexane, primarily exists in chair and boat conformations, with the chair form being more stable due to reduced steric hindrance. uomustansiriyah.edu.iq

In solution, sugars like arabinose can exist as an equilibrium mixture of different ring forms. For example, oligosaccharides with arabinose at the reducing end have been found to exist as a mixture of arabinofuranose (55%) and arabinopyranose (45%) forms in dimethyl sulfoxide (B87167). nih.gov The stability of these ring structures is influenced by the arrangement of substituents, which can be in either axial or equatorial positions in the chair conformation. The predominant chair form is typically the one that minimizes crowding among its axial substituents. uomustansiriyah.edu.iq

Computational methods, such as density functional theory, can be employed to predict the low-energy conformers of furanose rings. researchgate.net These theoretical calculations, combined with experimental data from techniques like NMR, provide a detailed picture of the conformational landscape of the sugar ring in α-D-Arabinose tetrabenzoate.

Application of Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com It provides definitive information about the absolute configuration of chiral molecules and reveals how molecules are packed in the crystal lattice. mdpi.com

For arabinose and its derivatives, SCXRD has been instrumental in elucidating their solid-state structures. acs.orgnih.gov For example, studies on D- and L-arabinose have revealed their crystallographic properties and how they form racemic compounds or conglomerates. acs.orgnih.gov The crystal structure of β-L-arabinose, for instance, has an orthorhombic unit cell and is characterized by a network of hydrogen bonds that link the molecules. acs.org

| Compound | Crystal System | Space Group | Unit Cell Dimensions | Density (g/cm³) |

|---|---|---|---|---|

| β-L-arabinose | Orthorhombic | P2₁2₁2₁ | a = 6.63 Å, b = 7.81 Å, c = 19.49 Å | 1.660 |

| dl-arabinose (racemic) | Monoclinic | P2₁/c | a = 5.68 Å, b = 13.25 Å, c = 8.75 Å, β = 108.9° | 1.674 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 2D NMR, HMBC)

While one-dimensional NMR is valuable for determining the anomeric configuration, a more complete structural elucidation of complex molecules like α-D-Arabinose tetrabenzoate requires advanced, multi-dimensional NMR techniques. scispace.comnih.gov Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are essential for assigning the proton (¹H) and carbon (¹³C) signals of the individual monosaccharide residue. nih.gov

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it reveals long-range correlations between protons and carbons that are separated by two to four bonds. nih.gov This is crucial for establishing the connectivity between different parts of the molecule, including the benzoyl groups and the arabinose ring. A significant challenge with HMBC is distinguishing between two-bond and three-bond correlations, which can sometimes be ambiguous. nih.gov Recent advancements, such as the i-HMBC (isotope shift detection HMBC) technique, have been developed to overcome this limitation by unambiguously identifying two-bond correlations. nih.gov

For α-D-Arabinose tetrabenzoate, a combination of these 2D NMR experiments would allow for the complete assignment of all proton and carbon resonances, confirming the structure of the arabinose core and the positions of the tetrabenzoate groups.

| Anomeric Configuration | Typical Chemical Shift (ppm) |

|---|---|

| α-anomer | ~5.1 - 5.9 |

| β-anomer | ~4.3 - 4.5 |

Spectroscopic Methodologies for Chiroptical Property Investigations in Structural Assignment

Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are highly sensitive to the stereochemistry of a molecule and can provide valuable information for structural assignment.

The chiroptical properties of a molecule are directly related to its three-dimensional structure. For chiral derivatives, these properties can be influenced by factors such as the solvent's hydrogen bonding ability. In the case of α-D-Arabinose tetrabenzoate, the presence of the chiral arabinose core and the benzoate (B1203000) chromophores would give rise to a characteristic CD spectrum.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the chiroptical properties of different conformations and configurations of the molecule. By comparing the experimentally measured CD spectrum with the calculated spectra, it is possible to confirm the absolute configuration and gain insights into the preferred solution-state conformation of α-D-Arabinose tetrabenzoate.

Applications of α D Arabinose Tetrabenzoate in Complex Organic Synthesis

Precursor for Biologically Relevant Molecules

The unique stereochemistry and functionality inherent in α-D-arabinose, preserved and directed by the tetrabenzoate protecting groups, make it an ideal starting material for the synthesis of molecules with significant biological and medicinal relevance.

The quest for novel antiviral and anticancer agents has driven extensive research into the synthesis of nucleoside and nucleotide analogs. α-D-Arabinose tetrabenzoate has emerged as a key precursor in the stereoselective synthesis of α-arabinofuranosyl nucleosides, which are unnatural anomers of the biologically prevalent β-nucleosides.

The Vorbrüggen glycosylation is a cornerstone method for the synthesis of nucleosides, and the choice of protecting groups on the sugar moiety is critical for controlling the anomeric stereoselectivity. In the case of arabinose derivatives, the C-2 benzoate (B1203000) group in α-D-arabinose tetrabenzoate plays a crucial role in directing the incoming nucleobase to the α-face of the furanose ring. This is achieved through the "neighboring group participation" mechanism, where the C-2 benzoyl group forms a transient benzoxonium (B1193998) ion intermediate, which blocks the β-face and allows the nucleobase to attack from the α-face, leading to the preferential formation of the α-anomer. nih.gov

For instance, silylated 2-nitroimidazole (B3424786) has been reacted with 1-O-acetyl derivatives of D-arabinose (which can be derived from the tetrabenzoate) under Vorbrüggen conditions, catalyzed by triethylsilyl triflate, to selectively form the α-anomer. nih.gov This stereocontrol is essential as the biological activity of nucleoside analogs is often highly dependent on their anomeric configuration. Research has shown that some 5'-esters of 9-β-D-arabinofuranosyladenine (ara-A) exhibit significant antiviral activity. nih.gov While this example is for a β-anomer, the ability to selectively synthesize the α-anomer from precursors like α-D-arabinose tetrabenzoate allows for the exploration of a wider range of chemical space in the search for potent therapeutic agents.

The synthesis of various ribonucleoside analogues has also been achieved using enzymatic methods, such as with nucleoside transglycosylase-2, highlighting the importance of accessing diverse sugar building blocks. nih.gov The chemical synthesis of these building blocks, often starting from protected sugars like α-D-arabinose tetrabenzoate, remains a fundamental approach.

Carbohydrate-based molecules are increasingly recognized for their potential as enzyme inhibitors, particularly in the context of metabolic disorders like type 2 diabetes. α-Glucosidase inhibitors, for example, play a crucial role in managing postprandial hyperglycemia by delaying carbohydrate digestion. nih.govfrontiersin.org The structural similarity of carbohydrate mimics to the natural substrates of these enzymes allows them to bind to the active site and modulate their activity.

While direct synthesis of inhibitors from α-D-arabinose tetrabenzoate is not extensively documented in readily available literature, its role as a precursor to arabinose-containing structures is significant. The development of novel sitagliptin (B1680988) derivatives and their metal complexes as α-amylase and α-glucosidase inhibitors underscores the ongoing search for effective anti-diabetic agents. nih.gov The synthesis of such complex molecules often relies on chiral pool starting materials, with carbohydrates being a primary choice. researchgate.netresearchgate.net

The synthesis of various arabinose derivatives, including those modified at the C-5 position, has been explored to create putative chain terminators of mycobacterial arabinan (B1173331) biosynthesis, a key pathway for the survival of Mycobacterium tuberculosis. rsc.org Although the tested farnesyl phosphodiester derivatives did not show effective anti-mycobacterial activity, this line of research demonstrates the utility of arabinose precursors in designing enzyme inhibitors. The benzoyl protecting groups in α-D-arabinose tetrabenzoate offer a stable yet removable scaffold to perform necessary chemical modifications to generate such inhibitor candidates.

Building Block for Oligosaccharide and Polysaccharide Mimics

The synthesis of complex oligosaccharides and polysaccharide fragments is a challenging yet vital area of organic chemistry, with applications in immunology, microbiology, and materials science. α-D-Arabinose tetrabenzoate serves as a valuable building block for the construction of these intricate carbohydrate structures.

The cell walls of certain bacteria, notably Mycobacterium tuberculosis, contain a complex polysaccharide called arabinogalactan, which is essential for their viability. The arabinan component of this macromolecule is composed of arabinofuranose (Araf) units linked in a specific linear and branched fashion. The synthesis of fragments of this arabinan is crucial for studying the enzymes involved in its biosynthesis and for the development of new anti-tuberculosis drugs.

The regio- and stereocontrolled synthesis of oligoarabinofuranosides is a formidable task due to the multiple hydroxyl groups and the furanosidic nature of the sugar, which can lead to mixtures of α and β anomers. The use of appropriately protected arabinofuranose donors, often derived from precursors like α-D-arabinose tetrabenzoate, is key to achieving the desired connectivity. The benzoyl protecting groups influence the reactivity of the individual hydroxyl groups and can direct the stereochemical outcome of glycosylation reactions. nih.govresearchgate.netnih.gov

For example, the automated solid-phase synthesis of linear and branched oligoarabinofuranosides has been developed, enabling rapid access to these complex molecules. rsc.org This methodology relies on the use of suitably protected arabinofuranose building blocks. Furthermore, 1,2,5-ortho esters of D-arabinose have been shown to be versatile building blocks for the stereoselective formation of both α- and β-arabinofuranosidic linkages, leading to a concise synthesis of the tetrasaccharidic cap of the lipoarabinomannan of Mycobacterium tuberculosis. researchgate.net The preparation of these orthoesters often starts from heavily protected arabinose derivatives.

The assembly of larger, arabinan-like oligosaccharides requires a strategic approach involving the coupling of carefully designed building blocks. α-D-Arabinose tetrabenzoate, after suitable modification, can serve as a precursor to these building blocks. The synthesis of a tetrasaccharide fragment of mycobacterial arabinogalactan, α-D-Araf-(1→5)-β-D-Galf-(1→5)-β-D-Galf-(1→6)-D-Galf, highlights the complexity of these targets and the need for versatile starting materials. researchgate.net

In vitro synthesis of the arabinan of mycobacterial cell walls has been achieved using enzymes from Mycobacterium smegmatis. nih.gov The characterization of the resulting [14C]arabinan revealed oligoarabinoside fragments corresponding to the major structural motifs of the natural polymer. The chemical synthesis of these fragments for use as standards and probes relies on the availability of well-defined arabinose building blocks.

The structure of arabinan typically consists of an α-1,5-linked L-arabinofuranosyl backbone with α-1,2- and/or α-1,3-linked side chains. nih.gov The synthesis of such structures necessitates precise control over the formation of glycosidic linkages, a challenge that is addressed through the use of protecting groups and activating groups on the arabinofuranose donors.

The fusion of carbohydrate moieties with heterocyclic scaffolds has led to the discovery of novel compounds with interesting biological activities. Carbohydrates provide a rich source of stereocenters, and their use in "chiral pool synthesis" allows for the construction of enantiomerically pure complex molecules. researchgate.netelsevierpure.comscripps.edu

While direct examples of the synthesis of chiral heterocyclic carbohydrate conjugates starting from α-D-arabinose tetrabenzoate are not abundant in the immediate literature, the principle of using protected D-arabinose derivatives is well-established. For instance, a series of nucleoside derivatives have been obtained through the heteroatom annulation of an amino oxazoline (B21484) of D-(-)-arabinose, leading to arabinosyl pyrimidinone derivatives with cytostatic activity. researchgate.net The synthesis of such precursors often involves multiple steps starting from protected forms of arabinose.

The synthesis of a novel acyclic D-arabinose nucleoside has also been reported, demonstrating the versatility of arabinose as a starting material for non-traditional nucleoside structures. rsc.org The benzoyl groups in α-D-arabinose tetrabenzoate provide robust protection during the necessary synthetic transformations to build the heterocyclic portion of the conjugate, and their subsequent removal unmasks the polar hydroxyl groups which are often important for biological activity. The asymmetric formal synthesis of (-)-swainsonine from D-arabinose further illustrates the power of carbohydrates as chiral-pool precursors for the synthesis of complex alkaloids. researchgate.net

Strategic Utilization as a Protecting Group in Multi-step Synthetic Sequences

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. Protecting groups are chemical moieties that are temporarily introduced to a specific functional group to prevent it from reacting while chemical modifications are made elsewhere in the molecule. researchgate.net After the desired transformations are complete, the protecting group is removed to reveal the original functional group. researchgate.net The choice of a protecting group is critical and must be carefully considered based on its stability under various reaction conditions and the ease of its removal. researchgate.net

α-D-Arabinose tetrabenzoate serves as a crucial precursor in the synthesis of various carbohydrate derivatives where the benzoate groups act as protecting groups for the hydroxyl moieties of the arabinose sugar. These protecting groups are generally stable under a range of reaction conditions, yet can be removed under specific, mild conditions, a desirable characteristic for complex synthetic pathways. researchgate.net

The application of protected carbohydrate derivatives is central to the synthesis of nucleoside analogues, which are a significant class of compounds in medicinal chemistry, particularly as antiviral and anticancer agents. nih.gov For instance, in the synthesis of novel nucleoside analogues, derivatives of D-arabinose are often employed. rsc.orgresearchgate.net The synthesis of these complex molecules frequently involves the coupling of a protected sugar moiety with a nucleobase. The protecting groups on the sugar, such as the benzoates in α-D-arabinose tetrabenzoate, ensure that the coupling reaction occurs selectively at the anomeric center.

A key aspect of using protecting groups is the ability to selectively deprotect one group while others remain intact, a concept known as orthogonal protection. ub.edu This strategy is fundamental in the synthesis of complex oligosaccharides and other glycoconjugates where different hydroxyl groups need to be selectively functionalized. While the tetrabenzoate derivative implies all hydroxyl groups are protected, synthetic strategies can be devised to selectively remove one or more of these groups, or to synthesize derivatives with a specific arrangement of protecting groups to allow for regioselective modifications.

| Compound Name | Molecular Formula | Role/Application |

| α-D-Arabinose tetrabenzoate | C33H26O9 nih.gov | Precursor with protected hydroxyl groups |

| Nucleoside Analogues | Varies | Therapeutic agents (e.g., anticancer) nih.gov |

| D-Arabinose | C5H10O5 | Starting material for synthesis researchgate.net |

Contribution to Stereocontrolled Synthesis of Complex Glycoconjugates

The stereochemistry of glycosidic bonds is a critical factor determining the biological activity of glycoconjugates. The precise control of stereoselectivity during glycosylation reactions is a significant challenge in carbohydrate chemistry. The structure and protecting groups of the glycosyl donor, such as α-D-arabinose tetrabenzoate, play a crucial role in influencing the stereochemical outcome of the glycosylation.

The benzoate groups in α-D-arabinose tetrabenzoate are "participating" groups. This means that the benzoate group at the C-2 position can influence the stereochemical course of a glycosylation reaction. Through anchimeric assistance, the C-2 benzoate group can form a temporary cyclic intermediate (an acyloxonium ion) with the anomeric center. This intermediate blocks one face of the sugar ring, leading to the preferential formation of a specific anomer, typically the 1,2-trans-glycoside. This neighboring group participation is a powerful strategy for achieving high stereoselectivity in the synthesis of oligosaccharides and other glycoconjugates.

The synthesis of complex glycoconjugates, such as those found in bacterial lipopolysaccharides or as part of glycoproteins, often requires the assembly of multiple monosaccharide units with specific anomeric configurations. nih.gov The use of protected arabinose donors, derived from compounds like α-D-arabinose tetrabenzoate, allows for the controlled formation of arabinosyl linkages. For example, in the synthesis of UDP-β-L-arabinose, a key precursor for the biosynthesis of plant and bacterial cell wall polysaccharides, chemo-enzymatic methods often start from protected arabinose derivatives to ensure the correct stereochemistry. frontiersin.org

Furthermore, intramolecular glycosidation strategies can also be employed for stereocontrolled synthesis. rsc.org In such approaches, the glycosyl donor and acceptor are tethered together, and the subsequent intramolecular reaction is often highly stereoselective due to conformational constraints. Protected arabinose derivatives can be incorporated into such systems to construct specific glycosidic linkages. The principles of stereocontrolled synthesis are not limited to glucose-derived systems and are applicable to other sugars like arabinose. rsc.org

| Key Concept | Description | Relevance to α-D-Arabinose Tetrabenzoate |

| Stereocontrolled Synthesis | Chemical synthesis that selectively produces a specific stereoisomer. | Essential for creating biologically active glycoconjugates. |

| Glycosylation | A reaction in which a carbohydrate is attached to another molecule. | The primary method for synthesizing glycoconjugates. |

| Neighboring Group Participation | The influence of a nearby functional group on a reaction's rate and stereochemistry. | The C-2 benzoate group directs the formation of 1,2-trans-glycosides. |

| Glycoconjugates | Complex carbohydrates linked to other chemical species like proteins or lipids. | Important biological molecules whose synthesis relies on stereocontrolled methods. |

| UDP-β-L-arabinose | A nucleotide sugar essential for cell wall biosynthesis in plants and bacteria. frontiersin.org | Its synthesis can be achieved using protected arabinose derivatives. frontiersin.org |

Theoretical and Computational Investigations of Benzoylated Arabinose Systems

Computational Modeling of Reaction Mechanisms, particularly Glycosylation Reactions

While specific computational studies detailing the glycosylation mechanism of alpha-d-arabinose tetrabenzoate are not extensively documented in publicly available literature, the principles can be understood from theoretical investigations of similar per-acylated sugar donors. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the intricate steps of glycosylation reactions.

These models are used to map the potential energy surface of the reaction, identifying transition states and reaction intermediates. For a benzoylated arabinose donor, this would involve modeling the formation of the key glycosyl oxocarbenium ion intermediate upon activation by a Lewis acid. Calculations can reveal the stability of this intermediate, which is crucial for the reaction's progress.

Furthermore, computational studies on related systems, such as 4-thio-arabinofuranosyl donors, have been used to investigate the structure and reactivity of the corresponding thiacarbenium ion intermediates. acs.orgresearchgate.net These studies show that the computed low-energy conformers of the reactive intermediates can accurately predict the stereochemical outcome of the glycosylation, suggesting that similar computational approaches would be invaluable for understanding the reactivity of this compound. acs.orgresearchgate.net The benzoyl groups, being participating groups, can influence the reaction mechanism by forming a dioxolanylium ion intermediate, a process that can be modeled to predict the stereoselectivity of the glycosidic bond formation.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions where multiple isomers can be formed. For benzoylated arabinose systems, this is particularly relevant for reactions like partial hydrolysis or acylation where regioselectivity (which hydroxyl group reacts) and stereoselectivity (the spatial orientation of the new bond) are critical.

Theoretical models can rationalize and predict these selectivities by calculating the energies of the different possible transition states. researchgate.netnih.gov The reaction pathway with the lowest activation energy is the most likely to occur, thus determining the major product. For example, in the selective benzoylation of a partially protected arabinose derivative, DFT calculations could be employed to compare the activation barriers for benzoylation at each free hydroxyl group. Factors such as steric hindrance and the electronic properties of the existing protecting groups, which are modulated by the benzoyl esters in this compound, are quantitatively assessed in these models.

Studies on related carbohydrate systems have successfully used computational methods to rationalize stereochemical outcomes. nih.gov For instance, the stereoselectivity of nucleophilic attack on furanosyl thiacarbenium ions, analogous to the intermediates from arabinose donors, was shown to correlate well with the computed conformational preferences of the ion. acs.org The computational analysis of the envelope (E) and twist (T) conformations of the furanose ring and the subsequent face of attack by a nucleophile allows for a prediction of whether the α or β anomer will be preferentially formed. Machine learning models are also emerging as powerful tools for predicting regioselectivity in organic reactions, often trained on large datasets of experimental results and molecular descriptors. nih.govrsc.orgchemrxiv.orgrsc.org

Table 1: Factors Influencing Selectivity in Benzoylated Arabinose Reactions

| Selectivity Type | Influencing Factors | Computational Approach |

|---|---|---|

| Regioselectivity | Steric accessibility of hydroxyl groups, Electronic effects of protecting groups, Hydrogen bonding networks | DFT transition state energy calculations, Molecular mechanics (MM) steric mapping |

| Stereoselectivity | Conformation of reactive intermediates (e.g., oxocarbenium ion), Neighboring group participation by benzoyl groups, Nature of the nucleophile and solvent | DFT calculations of intermediate conformers, Analysis of orbital interactions (e.g., HOMO-LUMO) |

Conformational Energy Calculations and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its physical properties and reactivity. Conformational energy calculations and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects. nih.gov

Furanose rings, such as the arabinose core, are inherently flexible and can adopt various puckered conformations, typically described as envelope (E) and twist (T) forms. nih.govnih.gov Computational methods can determine the relative energies of these conformers and the energy barriers for interconversion between them. For this compound, the bulky benzoyl groups significantly influence the conformational landscape. Energy calculations, often using DFT or high-level ab initio methods, can identify the most stable (lowest energy) conformations. nih.gov

Molecular dynamics simulations provide a view of the molecule's behavior over time, revealing the dynamic interplay between different conformations. nih.gov By simulating the motion of every atom over nanoseconds to microseconds, MD can illustrate how the arabinose ring puckers and how the benzoyl groups rotate and interact with each other and with a solvent. nih.govcapes.gov.br These simulations rely on force fields, which are sets of parameters describing the potential energy of the system. Specific force fields, such as GLYCAM, have been developed to accurately model carbohydrates. nih.gov

Table 2: Common Computational Methods for Conformational Analysis

| Method | Information Provided | Typical Application for Arabinose Tetrabenzoate |

|---|---|---|

| Molecular Mechanics (MM) | Rapid calculation of steric energies for many conformers. | Initial conformational search to identify low-energy structures. |

| Density Functional Theory (DFT) | Accurate electronic structure and relative energies of conformers. | Refinement of energies for key conformers identified by MM; Calculation of NMR parameters to compare with experiment. nih.gov |

| Molecular Dynamics (MD) | Dynamic behavior, conformational flexibility, solvent effects. | Simulating the flexibility of the furanose ring and benzoyl groups in solution; Studying interactions with other molecules. nih.gov |

Theoretical Studies of Intermolecular Interactions and Crystal Packing

The way this compound molecules interact with each other governs their solid-state properties, such as crystal structure and melting point. Theoretical studies are crucial for understanding the non-covalent interactions that dictate crystal packing.

The benzoyl groups introduce the possibility of several types of intermolecular interactions. These include:

π-π Stacking: The aromatic rings of the benzoyl groups can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces.

C-H···π Interactions: Hydrogen atoms on one molecule can interact favorably with the electron-rich π-system of a benzoyl group on a neighboring molecule.

C-H···O Interactions: Weak hydrogen bonds can form between carbon-bound hydrogen atoms (from the arabinose core or the benzoyl rings) and the oxygen atoms of the ester carbonyl groups. mdpi.com

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. Furthermore, crystal structure prediction (CSP) methods can be employed to theoretically generate possible crystal packing arrangements. nih.gov These methods use force fields or DFT calculations to rank the stability of different hypothetical crystal structures, aiming to predict the experimentally observed polymorph. For a molecule like this compound, CSP could help understand why it crystallizes in a particular form and could even predict the existence of other, yet undiscovered, polymorphs. nih.gov Studies on related systems have demonstrated the power of combining spectroscopy and quantum chemistry to probe the subtle interplay of non-covalent bonds that can even allow for the differentiation of carbohydrate isomers. nih.govnih.gov

Future Perspectives and Emerging Research Directions in α D Arabinose Tetrabenzoate Chemistry

Development of More Efficient and Sustainable Synthetic Routes for α-D-Arabinose Tetrabenzoate

The traditional synthesis of α-D-arabinose tetrabenzoate, like many peracylated sugars, typically involves the use of benzoyl chloride in the presence of a base like pyridine (B92270). While effective, these methods often generate significant waste and utilize hazardous reagents. The future of its synthesis lies in the adoption of green chemistry principles to enhance efficiency and reduce environmental impact. numberanalytics.comnih.gov

Key areas of development include:

Catalytic Innovations: Moving away from stoichiometric reagents towards catalytic systems is a primary goal. This includes exploring organocatalysts, metal-based catalysts like molybdenum dioxide acetylacetonate (B107027) (MoO₂(acac)₂), and copper(II) trifluoroacetate, which have shown success in the regioselective benzoylation of other sugars and could be adapted for perbenzoylation. researchgate.net The development of reusable solid catalysts, such as zeolites or functionalized metal-organic frameworks (MOFs), could streamline purification and minimize waste. numberanalytics.com

Alternative Solvents and Reaction Conditions: The replacement of traditional chlorinated solvents and pyridine is a critical step. Research into greener solvent systems like ionic liquids or deep eutectic solvents (DES), which are non-volatile and can sometimes act as both solvent and catalyst, is a promising avenue. numberanalytics.comacs.org Furthermore, exploring solvent-free mechanochemical methods, such as ball milling, could drastically reduce solvent waste and energy consumption.

Atom Economy: Synthetic strategies that maximize the incorporation of atoms from reactants into the final product are central to green chemistry. This involves moving from benzoyl chloride, which generates hydrochloride waste, to reagents like benzoic anhydride, where the benzoic acid byproduct can potentially be recovered and recycled. nih.gov

A comparison of potential synthetic approaches is outlined in the table below.

| Method | Reagents/Catalyst | Solvent | Advantages | Disadvantages |

| Traditional | Benzoyl Chloride, Pyridine | Dichloromethane | High yield, well-established | Toxic reagents, significant waste |

| Catalytic | Benzoic Anhydride, MoO₂(acac)₂ | Acetonitrile (B52724) | Reduced waste, potential for selectivity | Catalyst may require removal |

| Green Solvents | Benzoyl Chloride/Anhydride | Ionic Liquid/DES | Reduced volatility, potential dual role | Solvent cost and recyclability |

| Mechanochemical | Benzoylating agent, solid catalyst | Solvent-free | Minimal solvent waste, energy efficient | Scalability may be a challenge |

Exploration of Novel Reaction Pathways and Derivatizations for Enhanced Functionality

The four benzoate (B1203000) esters of α-D-arabinose tetrabenzoate are not merely protecting groups; they are functional handles that can influence reactivity and be selectively manipulated. Future research will likely focus on leveraging these groups to create a diverse range of novel arabinose derivatives.

The benzoyl group at the C2 position can act as a participating group, influencing the stereochemical outcome of glycosylation reactions at the anomeric carbon (C1). nih.govnih.gov This neighboring group participation strongly favors the formation of 1,2-trans-glycosidic linkages, a critical feature for the controlled synthesis of oligosaccharides. nih.gov Future work could explore the precise electronic and steric tuning of this and other benzoate groups to either enhance or suppress this participation, allowing access to both α- and β-glycosides from a single precursor.

Furthermore, the development of regioselective deprotection strategies is crucial. While removing all benzoate groups is straightforward (e.g., via Zemplén transesterification), selectively removing one or two to expose specific hydroxyl groups for further modification is a significant challenge. Tin-mediated acylation and deacylation methods have shown promise for achieving such selectivity on other sugars and could be applied here. researchgate.net This would open pathways to a wide array of derivatives:

Glycosylation Scaffolds: Selective deprotection at C4 would yield a glycosyl acceptor, ready to be coupled with a glycosyl donor to form disaccharides.

Nucleoside Analogs: Modification at the anomeric center, potentially after deprotection, could lead to the synthesis of novel arabinonucleosides, which are an important class of antiviral and anticancer agents. researchgate.net

Chiral Ligands: The arabinose backbone provides a well-defined stereochemical scaffold. Selective deprotection and subsequent functionalization could be used to synthesize novel chiral ligands for asymmetric catalysis. mdpi.com

Thioglycosides: Per-O-benzoylated sugars can be converted directly into valuable thioglycoside donors using reagents like ethanethiol (B150549) (EtSH) and a Lewis acid promoter, providing a more direct route than traditional methods. nih.gov

Advanced Applications in Materials Science and Specialized Organic Synthesis

While direct applications of α-D-arabinose tetrabenzoate in materials science are not yet documented, the properties of protected carbohydrates suggest several promising future directions. The rigid, chiral structure of the molecule makes it an attractive candidate for the development of novel materials and as a specialized intermediate in complex synthesis.

Chiral Synthons: As a "chiral pool" starting material, α-D-arabinose tetrabenzoate can be used to synthesize complex molecules with defined stereochemistry, such as polyhydroxylated alkaloids or other natural products. researchgate.net Its rigid conformation can help direct the stereochemical course of reactions at various points on its scaffold.

Liquid Crystals: Heavily acylated sugars are known to exhibit liquid crystalline (thermotropic) phases. The disc-like shape and polarity of α-D-arabinose tetrabenzoate could potentially be exploited in the design of novel chiral liquid crystals, which are of interest for optical devices and displays.

Polymer Science: After appropriate functionalization, often by replacing one of the benzoate groups with a polymerizable moiety, the arabinose unit could be incorporated into polymers. This could impart properties such as chirality, biodegradability, or altered thermal and mechanical characteristics to the resulting material.

Integration with Chemoenzymatic Synthesis Methodologies for Complex Structures

Chemoenzymatic synthesis, which combines the efficiency of chemical synthesis with the unparalleled selectivity of enzymes, offers a powerful approach for constructing complex glycans and glycoconjugates. α-D-Arabinose tetrabenzoate is an ideal candidate for such strategies.

The biosynthesis of key arabinose-containing structures proceeds via nucleotide sugars like UDP-β-L-arabinose and GDP-α-D-arabinopyranose. nih.govfrontiersin.org A key future direction will be to interface chemical synthesis with these biological pathways. For instance, α-D-arabinose tetrabenzoate could be chemically synthesized and then subjected to selective enzymatic deprotection using specific lipases or esterases. This would yield a partially protected intermediate that is not easily accessible through purely chemical means.

This selectively deprotected sugar could then serve as a substrate for glycosyltransferases, enzymes that form glycosidic bonds with high stereo- and regioselectivity. This approach bypasses many of the challenges associated with traditional chemical glycosylation. researchgate.net An alternative concept involves the use of supramolecular "protective" receptors that can bind to and shield specific parts of a carbohydrate from enzymatic degradation, allowing for controlled, stepwise enzymatic modifications. iastate.edu

A potential chemoenzymatic route could involve the steps outlined below.

| Step | Method | Description | Advantage |

| 1. Synthesis | Chemical | Efficient chemical synthesis of α-D-arabinose tetrabenzoate. | Scalability and access to a stable, protected starting material. |

| 2. Deprotection | Enzymatic | Use of a lipase (B570770) to selectively remove a single benzoate group (e.g., at C4). | High regioselectivity under mild conditions, avoiding harsh chemicals. |

| 3. Glycosylation | Enzymatic | Use of a glycosyltransferase to couple the deprotected sugar with a nucleotide sugar donor. | Perfect stereocontrol (e.g., formation of a specific α- or β-linkage). |

| 4. Final Deprotection | Chemical | Removal of the remaining benzoate groups to yield the final complex carbohydrate. | Efficient removal of all protecting groups. |

This integration of robust chemical protection with precise enzymatic modification represents a frontier in carbohydrate chemistry, where molecules like α-D-arabinose tetrabenzoate will serve as critical and versatile platforms for innovation.

Q & A

Basic: What established protocols are recommended for synthesizing alpha-d-Arabinose tetrabenzoate, and what critical parameters influence yield and purity?

Methodological Answer:

Synthesis typically involves benzoylation of arabinose under controlled conditions. Key parameters include:

- Solvent selection : Anhydrous pyridine is often used to activate benzoic anhydride .

- Catalyst optimization : DMAP (4-dimethylaminopyridine) may enhance acylation efficiency.

- Temperature control : Reactions are conducted at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the tetrabenzoate derivative. Validate purity via HPLC (≥95%) and NMR .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be standardized?

Methodological Answer:

- NMR : Use - and -NMR to confirm regioselective benzoylation. Compare chemical shifts with literature (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks ([M+Na] expected).

- IR spectroscopy : Validate ester carbonyl stretches (~1720 cm).

Standardization : Cross-reference data with peer-reviewed studies and replicate under identical conditions to resolve discrepancies .

Advanced: How can researchers resolve contradictions in reported 1H^1H1H-NMR spectral data for alpha-d-Aarabicnose tetrabenzoate across studies?

Methodological Answer:

Contradictions often arise from solvent effects, impurities, or anomeric configuration. To address this:

Replicate experiments : Synthesize the compound using protocols from conflicting studies under controlled conditions .

Variable testing : Compare spectra in CDCl vs. DMSO-d to assess solvent-induced shifts.

Crystallography : Perform X-ray diffraction to unambiguously assign stereochemistry .

Collaborative validation : Share raw data with independent labs to verify reproducibility .

Advanced: What strategies are effective for optimizing the stability of this compound under varying storage conditions for pharmacological studies?

Methodological Answer:

Design a stability study with:

- Variables : Temperature (4°C, 25°C, 40°C), humidity (60% RH, 75% RH), and light exposure.

- Analytical endpoints : HPLC purity, degradation products (e.g., free arabinose via LC-MS).

- Statistical design : Use a factorial design (e.g., 2 matrix) to identify interactive effects .

Recommendation : Store in amber vials at -20°C under inert atmosphere; include desiccants to prevent hydrolysis .

Advanced: How can computational modeling predict the reactivity of this compound in glycosylation reactions?

Methodological Answer:

Molecular dynamics (MD) simulations : Model solvent effects and transition states for benzoate group participation.

DFT calculations : Calculate activation energies for potential hydrolysis pathways.

Docking studies : Predict interactions with enzymatic catalysts (e.g., glycosyltransferases).

Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots) .

Basic: What are the best practices for literature reviews on this compound to identify research gaps?

Methodological Answer:

- Database selection : Use SciFinder, PubMed, and Web of Science with keywords: "arabinose benzoate derivatives," "synthetic protocols," "spectral data."

- Exclusion criteria : Omit non-peer-reviewed sources (e.g., patents, theses) unless critical .

- Gap analysis : Tabulate reported methods (Table 1) to highlight inconsistencies or unexplored conditions.

Table 1. Literature Comparison of Synthesis Methods

| Study | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A (2019) | Pyridine | None | 62 | 92 |

| B (2021) | DMF | DMAP | 78 | 95 |

| C (2023) | CHCl | TEA | 70 | 89 |

Advanced: How should researchers design experiments to investigate the biological activity of this compound while ensuring reproducibility?

Methodological Answer:

- Cell-based assays : Use standardized cell lines (e.g., HEK293) with positive/negative controls.

- Dose-response curves : Test 5–7 concentrations in triplicate; calculate IC values using nonlinear regression .

- Blinding : Assign sample codes to avoid bias in data interpretation.

- Data sharing : Publish raw datasets in repositories like Zenodo for independent validation .

Key Considerations for Academic Rigor:

- Peer review : Submit to journals requiring methodological transparency (e.g., Journal of Organic Chemistry) .

- Ethical compliance : Document safety protocols for handling benzoic anhydride (corrosive) .

- Interdisciplinary collaboration : Engage crystallographers, spectroscopists, and pharmacologists to address multidimensional challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.